Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
Description
Methyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a benzimidazole-derived compound featuring a trifluoromethoxy-substituted aromatic ring and a methyl ester group at the 6-position. Its structural core consists of a benzimidazole scaffold, a heterocyclic system known for its pharmacological versatility, particularly in antimicrobial and antitumor applications. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while the methyl ester moiety may act as a prodrug, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form .
This compound shares structural motifs with tuberculosis (TB) therapeutics, such as Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide), which targets the F1 domain of F-ATP synthase in Mycobacterium tuberculosis . Structural validation techniques, including SHELX-based crystallographic refinement, ensure accurate determination of its conformation and electronic properties .
Properties
Molecular Formula |
C17H13F3N2O3 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
methyl 3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H13F3N2O3/c1-22-9-21-15-13(7-11(8-14(15)22)16(23)24-2)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,1-2H3 |
InChI Key |
JITNANSTDIAYOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route:
- Construction of the benzimidazole core with appropriate substitution.
- Introduction of the 6-carboxylate group (ester functionality).
- Attachment of the 4-(trifluoromethoxy)phenyl substituent at the N-1 or C-4 position.
- Final purification and characterization.
Purification and Salt Formation
- The methyl ester product can be purified by crystallization or chromatography.
- Pharmaceutically acceptable salts (e.g., acid addition salts) can be prepared by dissolving the compound in water-miscible solvents (methanol, ethanol, acetone) and adding organic or inorganic acids, followed by precipitation and drying.
- Hydrates and solvates of the compound can also be formed for stability and formulation purposes.
Summary Table of Preparation Steps
Research Findings and Analytical Characterization
- The synthetic intermediates and final products are characterized by HPLC, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Reaction optimization focuses on catalyst loading, temperature, CO pressure, and solvent choice to maximize yield and minimize by-products.
- Green chemistry approaches, such as using ethanol as solvent and milder conditions, have been explored to improve sustainability, although specific applications to this compound are limited.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
The methyl ester in the title compound may confer better solubility than the ethyl esters in 10g/h, though hydrolysis rates could differ .
Substituent Effects :
- The trifluoromethoxy group in both the target compound and 10h improves resistance to oxidative metabolism compared to 10g’s dichlorophenyl group .
- Q203’s piperidine and carboxamide groups enable membrane penetration and target binding, whereas the title compound’s simpler structure may prioritize synthetic accessibility .
Biological Activity: Thiazole derivatives (10g/h) exhibit ureido groups linked to antiproliferative or antimicrobial activity, but their mechanisms likely differ from benzimidazole-based compounds .
Biological Activity
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H13F3N2O3
- Molecular Weight : 350.29 g/mol
- Boiling Point : Approximately 462.1 °C
- Density : 1.35 g/cm³ at 20 °C
The trifluoromethoxy substitution enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a range of biological activities. This compound has shown promise in various areas:
Study on Enzyme Inhibition
A study focused on the enzyme inhibition potential of various benzimidazole derivatives, including this compound, found that these compounds could inhibit specific enzymes linked to cancer metabolism. The research highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize therapeutic efficacy.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Initial findings suggest that it may interact with certain receptors or enzymes, influencing metabolic pathways. Detailed mechanistic studies are necessary to clarify these interactions and their therapeutic implications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C17H13F3N2O3 | 350.29 g/mol |
| 2-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid | C16H12F3N2O2 | 336.27 g/mol |
| Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate | C16H12F3N2O2 | 335.26 g/mol |
The table above illustrates the structural similarities among benzimidazole derivatives, emphasizing the unique trifluoromethoxy substitution in this compound that may enhance its biological activity.
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Ongoing research should focus on detailed mechanistic studies, SAR analysis, and clinical evaluations to fully understand its therapeutic potential across various applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
